N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine
Description
Properties
CAS No. |
787590-61-8 |
|---|---|
Molecular Formula |
C16H18N4 |
Molecular Weight |
266.34 g/mol |
IUPAC Name |
N-butyl-3-phenylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C16H18N4/c1-2-3-9-17-15-16-19-12-14(20(16)11-10-18-15)13-7-5-4-6-8-13/h4-8,10-12H,2-3,9H2,1H3,(H,17,18) |
InChI Key |
HQGBHOAGBOYBAC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC=CN2C1=NC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones in the presence of a base, followed by cyclization and functionalization steps . The reaction conditions often include the use of solvents like toluene or ethyl acetate and reagents such as iodine (I2) and tert-butyl hydroperoxide (TBHP) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Solvents: Toluene, ethyl acetate, ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-one, while reduction could produce this compound derivatives with altered functional groups .
Scientific Research Applications
N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or activate specific signaling pathways, resulting in antimicrobial or anticancer activities .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogs, their substituents, biological targets, and activities:
*Calculated based on formula C₁₆H₁₇N₅.
†Estimated using substituent contributions.
Pharmacokinetic Considerations
- Lipophilicity: The butyl group (logP ~1.5–2.0) balances lipophilicity better than TH6342’s chlorophenyl (logP ~3.5) or Entospletinib’s morpholinophenyl (logP ~2.8) .
- Metabolic Stability : Pyridinyl ethylamine substituents (TH6342/TH7528) may increase metabolic liability compared to the target’s simpler butyl group .
Biological Activity
N-Butyl-3-phenylimidazo[1,2-A]pyrazin-8-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Imidazo[1,2-a]pyrazine derivatives, including this compound, have been studied for their pharmacological properties. These compounds exhibit a range of biological activities such as anti-inflammatory, antimicrobial, and anticancer effects. The structural characteristics of these compounds play a crucial role in their biological efficacy.
This compound has been identified as a potent inhibitor of various molecular targets:
- Toll-like Receptors (TLRs) : This compound activates TLR8, which is involved in the immune response. Activation of TLR8 leads to the downstream activation of NF-κB signaling pathways, promoting the expression of pro-inflammatory cytokines .
- Cyclin-dependent Kinase 9 (CDK9) : Recent studies have shown that derivatives of imidazo[1,2-a]pyrazine can act as CDK9 inhibitors. For instance, compounds with similar scaffolds exhibited IC50 values as low as 0.16 µM against CDK9, indicating strong inhibitory activity .
3. Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by various substituents on the imidazo[1,2-a]pyrazine core. Key observations include:
| Substituent Position | Activity Observed | IC50 Values |
|---|---|---|
| Position 3 | CDK9 Inhibition | 0.16 µM |
| Position 8 | TLR8 Activation | Varies |
| Phenyl Group | Enhanced Cytotoxicity | 6.66 µM (average across cell lines) |
The presence of electron-donating groups at specific positions has been correlated with increased potency against cancer cell lines .
4.1 Anticancer Activity
This compound has demonstrated significant anticancer properties across various cell lines:
- MCF7 (Breast Cancer) : IC50 values around 6.66 µM indicate substantial cytotoxic effects.
- HCT116 (Colorectal Cancer) : Similar trends in cytotoxicity were observed.
These findings suggest that the compound's mechanism may involve inhibition of key regulatory pathways in cancer cell proliferation .
4.2 Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyrazine derivatives possess antimicrobial properties. The structural modifications at the C8 position have been linked to enhanced antibacterial activity against a range of pathogens .
Case Study 1: ENPP1 Inhibition
A recent study highlighted the potential of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors, which play a role in cancer immunotherapy by modulating the cGAS-STING pathway. The compound exhibited an IC50 value of approximately 5.70 nM against ENPP1 and showed promising results in enhancing antitumor efficacy when combined with anti-PD-1 antibodies in murine models .
Case Study 2: Neuropsychiatric Disorders
Another investigation revealed that related compounds could serve as positive allosteric modulators for mGlu2 receptors, suggesting potential applications in treating neuropsychiatric disorders such as epilepsy and schizophrenia .
6. Conclusion
This compound exhibits promising biological activities through its interactions with critical molecular targets involved in inflammation and cancer progression. Ongoing research into its structure-activity relationships will likely uncover further therapeutic potentials and enhance our understanding of its mechanisms.
Q & A
Q. Key Parameters Table
| Component | Role in Reaction | Optimal Conditions | Yield Range |
|---|---|---|---|
| Pyrazine-2,3-diamine | Amidino component | 1.2 eq, 25°C, 12h | 70-85% |
| Isocyanide (tert-butyl) | Electrophile source | 1.0 eq, slow addition | – |
| Aldehyde (benzaldehyde) | Carbonyl component | 1.5 eq, inert atmosphere | – |
How does the imidazo[1,2-a]pyrazin-8-amine scaffold mimic adenine, and what implications does this have for targeting ATP-binding proteins?
Basic Research Question
The scaffold mimics adenine due to its planar heterocyclic structure and hydrogen-bonding capacity at N1 and N3 positions. This enables competitive inhibition of kinases (e.g., Syk, PTK6) by occupying the ATP-binding pocket’s hinge region. Structural alignment studies show <1.5 Å RMSD with adenine in co-crystal structures .
What computational strategies are employed to predict the binding affinity of derivatives to kinase targets like Syk or PTK6?
Advanced Research Question
AutoDock4 and molecular dynamics (MD) simulations are used to model ligand-receptor interactions. Flexible side-chain docking (e.g., for PTK6) and grid-based scoring refine binding poses. Cross-docking validation against 87 HIV protease complexes ensures reliability (RMSD <2.0 Å) .
Q. Example Workflow
Receptor Preparation : Remove water molecules, add polar hydrogens.
Grid Generation : Focus on ATP-binding pocket (30 ų box).
Docking : 100 runs per ligand, Lamarckian GA parameters.
Post-Analysis : Cluster poses by RMSD, calculate ΔG binding.
How can SAR studies guide the optimization of substituents for enhanced A2A adenosine receptor antagonism?
Advanced Research Question
Substituents at the C2 and N8 positions modulate selectivity. For A2A antagonism (Ki <50 nM):
Q. SAR Table
| Substituent (Position) | A2A Ki (nM) | A3 Ki (nM) | Selectivity (A2A/A3) |
|---|---|---|---|
| -NHCH3 (N8) | 12 ± 2 | 450 ± 30 | 37.5 |
| -Ph-4-OCH3 (C2) | 8 ± 1 | 320 ± 25 | 40.0 |
| -Ph-4-Morpholine (C2) | 5 ± 0.5 | 600 ± 45 | 120.0 |
How should researchers address discrepancies in reported inhibitory activities across kinase assays?
Advanced Research Question
Discrepancies arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Normalize data using:
ATP-Km Adjustment : Use [ATP] = Km for IC50 comparison.
Enzyme Source : Prefer full-length kinases over catalytic domains.
Orthogonal Assays : Validate with TR-FRET or SPR .
What analytical techniques characterize polymorphic forms, and how do they affect pharmacological properties?
Basic Research Question
X-ray diffraction (XRD) and differential scanning calorimetry (DSC) identify polymorphs. Form I (monoclinic) shows 3x higher solubility than Form II (orthorhombic) in simulated gastric fluid. Stability studies (40°C/75% RH) prioritize forms with <5% degradation over 4 weeks .
What strategies mitigate side reactions during multi-step synthesis of N-alkylated derivatives?
Advanced Research Question
- Protecting Groups : Use Boc for amines to prevent unwanted alkylation.
- Reaction Monitoring : TLC/HPLC tracks intermediates (Rf = 0.3–0.5 in EtOAc/hexane).
- Purification : Flash chromatography (silica gel, 10% MeOH/DCM) removes byproducts .
How do structural modifications improve selectivity between adenosine receptor subtypes?
Advanced Research Question
A3 selectivity requires:
- C6 : Electron-withdrawing groups (e.g., -Cl, -CF3).
- N8 : Small substituents (-NH2) to avoid steric clashes with A3’s Tyr251.
MD simulations (50 ns) show A3-specific π-π stacking with Phe168 .
What in vitro assays are recommended for initial biological screening?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
